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Compound of Interest

Compound Name: 6-lododiosmin

Cat. No.: B601674

For Researchers, Scientists, and Drug Development Professionals
Introduction

6-lododiosmin is a halogenated derivative of diosmin, a naturally occurring flavonoid glycoside
commonly used in the pharmaceutical industry for its venotonic and anti-inflammatory
properties. As an impurity or a synthetic intermediate, the thorough characterization of 6-
lododiosmin is crucial for quality control and drug development processes. This technical
guide provides a detailed overview of the expected spectroscopic data for 6-lododiosmin,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. Due to the limited availability of published experimental spectra specifically for 6-
lododiosmin, this guide presents predicted data based on the known structure of the molecule
and available spectral data for the parent compound, diosmin.

Molecular Structure

6-lododiosmin shares the same core structure as diosmin, with the addition of an iodine atom
at the 6-position of the chromen-4-one ring.

Molecular Formula: C2sH311015[1][2]
Molecular Weight: 734.44 g/mol [1][2]

CAS Number: 1431536-92-3[1][2]
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Spectroscopic Data

While specific experimental spectra for 6-lododiosmin are not readily available in the public
domain, the following tables summarize the expected quantitative data based on the analysis
of diosmin and the known effects of iodine substitution on spectroscopic measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The predicted *H and 3C NMR chemical shifts for 6-lododiosmin are presented below. The
predictions are based on the reported values for diosmin, with adjustments for the inductive
and anisotropic effects of the iodine substituent on the A-ring.

Table 1: Predicted *H NMR Spectral Data for 6-lododiosmin (in DMSO-ds)
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Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Notes

~12.9 S

1H

5-OH

Expected to be
similar to

diosmin.

~7.5-7.6 m

2H

H-2', H-6'

Aromatic protons

of the B-ring.

1H

H-5'

Aromatic proton

of the B-ring.

1H

H-3

Olefinic proton of

the C-ring.

1H

H-8

Aromatic proton
of the A-ring.
Shift may be
slightly affected
by the adjacent

iodine.

1H

H-1" (Glc)

Anomeric proton

of glucose.

1H

H-1" (Rha)

Anomeric proton

of rhamnose.

3H

4'-OCHs

Methoxy group

protons.

~3.1-4.0 m

Sugar Protons

Complex
multiplet for the
remaining
glucose and
rhamnose

protons.

~1.1 d

3H

CHs (Rha)

Methyl group of

rhamnose.
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Table 2: Predicted 13C NMR Spectral Data for 6-lododiosmin (in DMSO-de)
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Chemical Shift (6) ppm Assignment Notes

~182 C-4 Carbonyl carbon.

~164 C-2

~162 C-7

~161 C-5

~157 C-9

~151 c-4

~149 c-3

~123 Cc-1

~118 C-6'

~113 C-5

~112 C-2'

~106 C-10

~103 C-3

~100 C-1" (Glc) Anomeric carbon of glucose.
~100 C-1" (Rha) Anomeric carbon of rhamnose.
~95 C-8

Significant upfield shift
~80-90 C-6 expected due to the heavy

atom effect of iodine.

Glucose and rhamnose

~70-77 Sugar Carbons carbons.

~66 C-6" (Glc)

~56 4'-OCHs Methoxy carbon.

~18 CHs (Rha) Methyl carbon of rhamnose.
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Infrared (IR) Spectroscopy

The IR spectrum of 6-lododiosmin is expected to be very similar to that of diosmin, with
characteristic absorptions for the hydroxyl, carbonyl, aromatic, and glycosidic linkages. The C-I
stretch is expected to appear in the fingerprint region at a low wavenumber.

Table 3: Predicted FT-IR Spectral Data for 6-lododiosmin

Wavenumber (cm—?) Intensity Assignment

O-H stretching (phenolic and

3200 - 3600 Strong, Broad
sugar hydroxyls)[3]
) C-H stretching (aromatic and
2850 - 3000 Medium , _
aliphatic)[3]
C=0 stretching (conjugated
~1660 Strong
ketone)[3]
) C=C stretching (aromatic
1500 - 1610 Medium-Strong

rings)[3]

C-O stretching (ethers,
1000 - 1300 Strong phenols, alcohols) and C-O-C
(glycosidic bonds)[3]

500 - 600 Weak-Medium C-I stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 6-lododiosmin, the molecular ion peak and characteristic fragmentation
patterns are predicted below.

Table 4: Predicted Mass Spectrometry Data for 6-lododiosmin
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mlz lon Notes

Molecular ion or protonated

molecular ion (depending on

734.0708 [M]* or [M+H]* ionization technique). The

exact mass is calculated for

C28H31101s.
608 [M-1]* Loss of the iodine atom.

Loss of the complete sugar
463 [M - Rhamnosyl - Glucosyl]* ] ]

moiety (rutinose).

Diosmetin fragment after loss
301 [Aglycone - I]* o

of iodine.

lodine cation, a characteristic
127 [n* fragment for iodine-containing

compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adapted for a flavonoid

glycoside like 6-lododiosmin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 6-lododiosmin in 0.5-0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds). The use of DMSO-de is recommended due to the
good solubility of flavonoids in this solvent.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5
mm probe.

e 'H NMR Acquisition:
o Acquire the spectrum at a constant temperature, typically 298 K.

o Use a standard single-pulse experiment.
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o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14
ppm).

o Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).

o Alonger acquisition time and a higher number of scans will be necessary compared to *H
NMR due to the low natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak (DMSO-ds at 6 2.50 for *H and & 39.52 for 13C).

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of 6-lododiosmin (approx. 1-2 mg) with dry
potassium bromide (KBr) powder (approx. 100-200 mg). Grind the mixture to a fine
powder and press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
e Acquisition:
o Record a background spectrum of the empty sample holder (or clean ATR crystal).

o Place the sample in the spectrometer and record the sample spectrum.
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o The spectrum is typically recorded in the range of 4000-400 cm~1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of 6-lododiosmin in a suitable solvent such
as methanol or acetonitrile.

 Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI).
High-resolution mass spectrometers (e.g., TOF or Orbitrap) are preferred for accurate mass
measurements.

e Acquisition:

o

Introduce the sample into the ion source.

[¢]

Optimize the ionization source parameters to achieve a stable signal for the molecular ion.

[¢]

Acquire the mass spectrum in the appropriate mass range.

[e]

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by
selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to
generate fragment ions.

o Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Diagrams
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for the spectroscopic analysis of 6-lododiosmin.

Logical Relationship of Spectroscopic Techniques
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Spectroscopic Techniques Information Obtained
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Caption: Relationship between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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